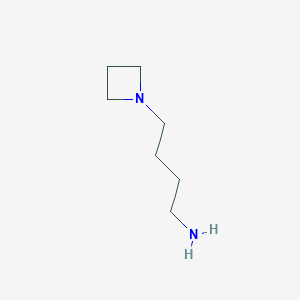

4-(Azetidin-1-yl)butan-1-amine

CAS No.: 1256276-42-2

Cat. No.: VC8223912

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256276-42-2 |

|---|---|

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | 4-(azetidin-1-yl)butan-1-amine |

| Standard InChI | InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2 |

| Standard InChI Key | GDDVJOLZCCPLAC-UHFFFAOYSA-N |

| SMILES | C1CN(C1)CCCCN |

| Canonical SMILES | C1CN(C1)CCCCN |

Introduction

Chemical Identity and Structural Characteristics

4-(Azetidin-1-yl)butan-1-amine, also known as 1-azetidinebutanamine, is a secondary amine featuring a four-membered azetidine ring connected to a four-carbon aliphatic chain terminating in a primary amine group. Its IUPAC name reflects the substitution pattern: the azetidin-1-yl group is attached to the fourth carbon of the butan-1-amine backbone.

Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256276-42-2 | |

| Molecular Formula | ||

| Molar Mass | 128.22 g/mol | |

| Density | ||

| Boiling Point | 198.8 \pm 8.0 \, ^\circ\text{C} | |

The azetidine ring introduces significant ring strain due to its 90° bond angles, which influences reactivity and conformational flexibility . The primary amine group at the terminal position enhances solubility in polar solvents and enables participation in hydrogen bonding, a critical feature for biological interactions .

Synthesis and Manufacturing

Reductive Cyclization of Imines

Azetidine derivatives are often synthesized via reductive cyclization of imines. Salgado et al. demonstrated that imines derived from diketones can undergo sodium borohydride-mediated cyclization in methanol to yield azetidines . For 4-(azetidin-1-yl)butan-1-amine, a plausible route involves:

-

Formation of an imine intermediate by condensing 4-aminobutan-1-ol with a ketone.

-

Reductive cyclization using NaBH or LiAlH to form the azetidine ring .

This method offers moderate to high yields but requires optimization to minimize pyrrolidine byproducts, a common issue in azetidine synthesis .

Nucleophilic Substitution

An alternative approach involves nucleophilic substitution between azetidine and a halogenated butylamine precursor. For example:

This method demands anhydrous conditions and catalysts such as potassium carbonate to facilitate the reaction .

Challenges in Synthesis

Key limitations include:

-

Low selectivity due to competing formation of five-membered rings (pyrrolidines) .

-

Isomerization risks under acidic or high-temperature conditions .

-

Purification difficulties caused by the compound’s polarity and hygroscopicity .

Physicochemical Properties

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume